molecular formula C13H17N3 B1421477 6-(1-methylpiperidin-4-yl)-1H-indazole CAS No. 885272-33-3

6-(1-methylpiperidin-4-yl)-1H-indazole

Cat. No. B1421477
M. Wt: 215.29 g/mol
InChI Key: DCOCFWGGMOZSDR-UHFFFAOYSA-N
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Description

Piperidines, such as “6-(1-methylpiperidin-4-yl)-1H-indazole”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of related compounds involves multiple steps, including reactions with methylamine, sodium methoxide, and bromination. Although the exact synthesis of “6-(1-methylpiperidin-4-yl)-1H-indazole” is not detailed, similar synthetic strategies could potentially be applied.


Molecular Structure Analysis

The molecular structure of compounds similar to “6-(1-methylpiperidin-4-yl)-1H-indazole” has been characterized using X-ray diffraction (XRD) studies. This suggests that the compound of interest may also form specific crystalline structures and exhibit similar intermolecular interactions.


Chemical Reactions Analysis

The papers describe various chemical reactions, including bromination, demethylation, and condensation reactions, which are used to synthesize different compounds. These reactions are crucial for introducing functional groups and forming the desired molecular frameworks.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compounds are inferred from their synthesis and molecular structure. The antioxidant properties of synthesized compounds were evaluated using various assays, indicating that the compounds have effective antioxidant power.

Scientific Research Applications

Anticancer Activity

Research has focused on derivatives of 1H-indazole for their potential in cancer therapy. For example, compounds synthesized from ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate have shown promise in differentiating and proliferating HL-60 cells and exhibited antiproliferatory activities across various cancer cell lines, including non-small cell lung cancer, breast cancer, and liver cancer (郭瓊文, 2006). Similarly, 6-aminoindazole derivatives have been identified as having excellent cytotoxicity in colorectal cancer cell lines, with certain compounds showing significant growth inhibitory activity in various cancer cell lines (Ngo Xuan Hoang et al., 2022).

Antibacterial and Antifungal Activities

Synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole has led to compounds with notable antibacterial, antifungal, and antitubercular activities against selected microorganisms. These compounds have also shown anti-inflammatory activity in vivo (Pushkal Samadhiya et al., 2012).

Antiproliferative Evaluation

1H-Benzo[f]indazole-4,9-dione derivatives conjugated with C-protected amino acids have been prepared and evaluated for their in vitro antiproliferative activity. Many of these derivatives showed significant activity, suggesting their potential as anticancer agents (A. Molinari et al., 2015).

Pharmacological Properties Modification

Studies have explored the modification of the indazole ring, such as fluorination, and its effect on pharmacological properties. For instance, fluorinated analogues of selective α2-adrenoceptor agonists showed varied binding affinity and selectivity, with some derivatives exhibiting high hypotensive and bradycardic activities, indicating their potential for development into new pharmacological agents (A. Wasilewska et al., 2014).

Future Directions

While specific future directions for “6-(1-methylpiperidin-4-yl)-1H-indazole” were not found, piperidines and their derivatives continue to be an area of active research due to their importance in the pharmaceutical industry .

properties

IUPAC Name

6-(1-methylpiperidin-4-yl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-16-6-4-10(5-7-16)11-2-3-12-9-14-15-13(12)8-11/h2-3,8-10H,4-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOCFWGGMOZSDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=CC3=C(C=C2)C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678284
Record name 6-(1-Methylpiperidin-4-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1-methylpiperidin-4-yl)-1H-indazole

CAS RN

885272-33-3
Record name 6-(1-Methyl-4-piperidinyl)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885272-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1-Methylpiperidin-4-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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